2-{[(4-Ethoxyphenyl)amino]methyl}phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethoxyanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h3-10,16-17H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGWUDJVBCRQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357462 | |
| Record name | 2-[(4-Ethoxyanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104768-31-2 | |
| Record name | 2-[(4-Ethoxyanilino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-(P-PHENETIDINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Exploration of Synthetic Pathways to 2-{[(4-Ethoxyphenyl)amino]methyl}phenol
The synthesis of the title compound can be approached through several routes, with the most common being the reductive amination of a salicylaldehyde derivative or a related Mannich-type reaction. These methods are well-documented for analogous structures.
The traditional synthesis of compounds structurally similar to this compound often involves a two-step process: the condensation of a primary amine with an aldehyde to form a Schiff base, followed by the reduction of the resulting imine. mdpi.com
For the synthesis of this compound, this would typically involve:
Schiff Base Formation: The reaction of salicylaldehyde with 4-ethoxyaniline. This condensation reaction is usually carried out in a solvent like methanol or ethanol (B145695) and can be refluxed for several hours. mdpi.com
Reduction of the Imine: The resulting Schiff base is then reduced to the target secondary amine. A common reducing agent for this transformation is sodium borohydride in methanol. mdpi.com
An alternative conventional approach is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of phenols, this typically involves the reaction of the phenol (B47542) with formaldehyde and a secondary amine. For the synthesis of the title compound, a variation of this reaction could be envisioned using 4-ethoxyaniline.
Table 1: Conventional Synthesis Parameters for Structurally Similar Compounds
| Reactants | Solvent | Catalyst/Reducing Agent | Reaction Conditions | Yield | Reference |
| p-Anisidine and 4-(dimethylamino)benzaldehyde | Methanol | Sodium Borohydride | Reflux, 8h | N/A | mdpi.com |
| Aniline (B41778) and 3-hydroxy-4-methoxybenzaldehyde | Methanol | Sodium Borohydride | Reflux, 8h | N/A | mdpi.com |
| Salicylaldehyde and p-Toluidine | DMF | None | Reflux, 3h | N/A | researchgate.net |
| 2-amino-4-methylphenol and 4-methoxynaphthalene-1-carbaldehyde | Methanol | None | N/A | N/A | researchgate.net |
| 2-methoxybenzaldehyde and 2-aminophenol | Ethanol | Conc. H2SO4 (drops) | Reflux | N/A | researchgate.net |
N/A: Not available in the provided search results.
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods. frontiersin.org For the synthesis of Schiff bases and their derivatives, several green chemistry approaches have been explored. These methods aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and increase atom economy. frontiersin.org
Potential green approaches applicable to the synthesis of this compound include:
Solvent-free Synthesis: The condensation of salicylaldehyde and p-toluidine has been shown to proceed without a solvent, yielding the crystalline product directly. researchgate.net This approach eliminates the need for potentially harmful organic solvents.
Use of Greener Solvents: Water has been utilized as a solvent for the synthesis of Schiff bases, such as 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, using a stirrer method. atlantis-press.comresearchgate.net This is a significant improvement over traditional organic solvents in terms of environmental impact.
Microwave-assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in organic synthesis. frontiersin.org This technique could potentially be applied to both the Schiff base formation and the reduction step.
The efficiency of the synthesis of this compound can be enhanced by optimizing various reaction parameters. Key factors that influence the yield and purity of the product include the choice of catalyst, reaction temperature, and reaction time. researchgate.net
For instance, in the synthesis of related compounds, studies have shown that the type of catalyst can significantly impact the outcome. While some reactions proceed without a catalyst, others benefit from the addition of an acid or base catalyst. researchgate.net The reaction temperature is another critical parameter; while some reactions are carried out at room temperature, others require heating to achieve a reasonable reaction rate and yield. mdpi.comatlantis-press.com
For example, the synthesis of 2-methoxy-4-((4-methoxyphenilimino)methyl) phenol from vanillin and p-anisidine in water was achieved with a high yield of 95% after stirring for just 30 minutes. atlantis-press.comresearchgate.net This highlights how optimizing conditions can lead to efficient and high-yielding processes.
Novel Synthetic Modifications and Derivatization
The core structure of this compound offers several sites for modification, allowing for the synthesis of a wide range of derivatives with potentially new properties.
A variety of structural analogues can be synthesized by modifying the starting materials. For example, substituting salicylaldehyde with other hydroxybenzaldehydes (e.g., 3-hydroxybenzaldehyde or 4-hydroxybenzaldehyde) would result in isomeric products. Similarly, replacing 4-ethoxyaniline with other substituted anilines would yield a library of compounds with different electronic and steric properties.
The literature provides numerous examples of the synthesis of related secondary amines and Schiff bases, demonstrating the versatility of the underlying synthetic routes. mdpi.comresearchgate.net
The phenolic hydroxyl group in this compound is a key site for functionalization. nih.gov This can be achieved through various reactions, leading to the formation of ethers and esters. nih.gov
Etherification: The phenolic hydroxyl group can be converted to an ether by reacting the compound with an alkyl halide in the presence of a base. This modification can alter the solubility and biological activity of the molecule. nih.gov
Esterification: Ester derivatives can be prepared by reacting the phenolic hydroxyl group with an acyl chloride or a carboxylic acid anhydride. Esterification can be used to introduce a wide variety of functional groups. nih.gov
These functionalization strategies are valuable for creating a diverse range of compounds for further research and application. nih.govrsc.org
Modifications of the Amino and Ethoxyphenyl Moieties
The structure of this compound contains a secondary amine, a phenolic hydroxyl group, and an ethoxy group, all of which offer sites for chemical modification. These modifications can alter the compound's physicochemical properties and are crucial for developing new derivatives.
Modification of the Secondary Amino Group
The secondary amine is a key functional group for derivatization. Common modifications include N-alkylation and N-acylation.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. The N-alkylation of anilines and related secondary amines can be achieved using various alkylating agents like alcohols. For instance, manganese pincer complexes have been shown to catalyze the selective N-alkylation of anilines with alcohols, including benzyl alcohol. nih.gov This method is applicable to a wide range of substituted anilines and alcohols, affording monoalkylated products in good yields. nih.gov Another approach involves visible-light-induced N-alkylation, which proceeds without the need for metals or bases, presenting a more environmentally friendly option. nih.gov These methodologies could be adapted to introduce diverse alkyl substituents to the secondary amine of the title compound.
N-Acylation: Acylation is a fundamental process for protecting amino groups or synthesizing amide derivatives. nih.govmdpi.com This can be achieved using acylating agents such as acetic anhydride or acyl chlorides. mdpi.com Various catalysts, including Lewis acids and solid acids, can facilitate this transformation. amazonaws.com Notably, chemoselective acylation of an amino group in the presence of a hydroxyl group can be achieved under specific conditions, which is particularly relevant for this compound. amazonaws.com For example, the reaction of p-phenetidine (4-ethoxyaniline) with acetic anhydride yields phenacetin through a nucleophilic acyl substitution, demonstrating the reactivity of the amino group in a similar chemical environment. study.com
| Reaction Type | Reagents/Catalyst | Potential Product from this compound | Key Features | Reference |
| N-Alkylation | Benzyl alcohol, Manganese pincer complex, t-BuOK | 2-{[Benzyl(4-ethoxyphenyl)amino]methyl}phenol | Selective monoalkylation of aromatic amines. | nih.gov |
| N-Alkylation | 4-Hydroxybutan-2-one, NH4Br, Visible light | 2-{[-(4-Ethoxyphenyl)(3-oxobutyl)amino]methyl}phenol | Metal-free, eco-friendly method. | nih.gov |
| N-Acylation | Acetic anhydride, MgCl2·5H2O | 2-{[Acetyl(4-ethoxyphenyl)amino]methyl}phenol | Mild, solvent-free conditions, high yield. | |
| N-Acylation | Acetyl chloride, Iodine | 2-{[Acetyl(4-ethoxyphenyl)amino]methyl}phenol | Fast, quantitative reaction at room temperature. | researchgate.net |
Modification of the Ethoxyphenyl Moiety
The ethoxyphenyl and phenol rings are susceptible to electrophilic substitution reactions. The positions for substitution are directed by the existing activating groups (ethoxy, hydroxyl, and aminoalkyl). These reactions can introduce a variety of functional groups onto the aromatic systems. For instance, reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed, although reaction conditions would need to be carefully controlled to avoid side reactions on the other functional groups. Studies on the nitration of acetophenone and other substituted benzenes in sulfuric acid provide insights into the mechanisms of electrophilic substitution on deactivated or activated rings. rsc.org
Investigation of Schiff Base Formation with Carbonyl Compounds
The compound this compound is a reduced form of a Schiff base. The corresponding Schiff base, (E)-2-{[(4-ethoxyphenyl)imino]methyl}phenol, and its derivatives are synthesized through the condensation of a primary amine, 4-ethoxyaniline (p-phenetidine), with a carbonyl compound, typically a salicylaldehyde derivative. recentscientific.comnih.gov
Schiff bases are compounds containing an azomethine group (-C=N-) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. recentscientific.comatlantis-press.com This reaction is often acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by dehydration. recentscientific.com
Synthesis of Related Schiff Bases
The synthesis of Schiff bases from 4-ethoxyaniline and various substituted salicylaldehydes is a well-established process. These reactions are typically carried out by stirring or refluxing the reactants in a suitable solvent, such as methanol or ethanol. nih.govnih.gov The use of water as a solvent has also been explored as a green chemistry approach, offering advantages like reduced reaction times and good yields. recentscientific.com
General Synthetic Procedure: To a solution of a substituted salicylaldehyde (1 mmol) in a solvent like methanol, an equimolar amount of 4-ethoxyaniline (1 mmol) is added. The mixture is then stirred, sometimes with gentle heating, for a period ranging from minutes to several hours. recentscientific.comnih.gov The resulting Schiff base often precipitates from the solution and can be purified by filtration and recrystallization.
The table below summarizes the synthesis of several Schiff bases derived from the reaction of an amine with a carbonyl compound, illustrating the variety of structures that can be obtained.
| Amine Reactant | Carbonyl Reactant | Product Name | Yield (%) | Solvent/Conditions | Reference |
| 4-Ethoxyaniline | 4-Hydroxybenzaldehyde | 4-[(E)-(4-Ethoxyphenyl)iminomethyl]phenol | 82 | Methanol, 323 K, 1h | nih.gov |
| 4-Ethoxyaniline | 2-Hydroxy-3-ethoxybenzaldehyde | 2-Ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol | N/A | N/A | nih.gov |
| p-Anisidine | Vanillin | 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | 95 | Water, Stirrer, 30 min | atlantis-press.com |
| Sulfadiazine | Salicylaldehyde | 4-[(2-Hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | 85-95 | Methanol, Reflux, 5h | nih.gov |
| m-Phenylenediamine | 2-Hydroxybenzaldehyde | (E)-2-(((3-Aminophenyl)imino)methyl)phenol | N/A | N/A | ekb.eg |
The characterization of these Schiff bases is typically performed using spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and UV-Vis spectroscopy. ajol.info For example, the formation of the imine bond is confirmed by a characteristic singlet peak for the azomethine proton (-N=CH-) in the ¹H NMR spectrum, typically observed around 8.3-8.9 ppm. nih.goviucr.org The C=N stretch in the FT-IR spectrum is also a key diagnostic peak. ajol.info
Advanced Structural Characterization and Spectroscopic Investigations
Elucidation of Molecular Structure via Spectroscopic Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-{[(4-Ethoxyphenyl)amino]methyl}phenol, both ¹H and ¹³C NMR spectra would provide crucial data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) and ethoxyphenyl rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The methylene (B1212753) bridge protons (-CH₂-) would likely present as a singlet, while the ethoxy group would exhibit a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-O-CH₂-). The chemical shifts of the amine (N-H) and hydroxyl (O-H) protons can be variable and may appear as broad singlets.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons would resonate in the 110-160 ppm range, with the carbons attached to oxygen appearing at the lower end of this range. The methylene bridge carbon and the carbons of the ethoxy group would have characteristic shifts in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Phenolic -OH | Variable | - |
| Aromatic C-H (Phenol) | 6.7 - 7.2 | 115 - 130 |
| Aromatic C-H (Ethoxyphenyl) | 6.8 - 7.5 | 114 - 122 |
| Methylene (-CH₂-) | ~4.3 | ~45 |
| Amine N-H | Variable | - |
| Ethoxy -O-CH₂- | ~4.0 (quartet) | ~63 |
| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |
| Aromatic C-O (Phenol) | - | ~155 |
| Aromatic C-O (Ethoxyphenyl) | - | ~154 |
| Aromatic C-N | - | ~142 |
| Aromatic C-C (Phenol) | - | 120 - 128 |
| Aromatic C-C (Ethoxyphenyl) | - | 118 - 125 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic group. The N-H stretching of the secondary amine would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene and ethoxy groups would be in the 2850-2980 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol and the ether linkage would be visible in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Phenolic O-H | 3200 - 3600 (broad) | Stretching |
| Amine N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2980 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| Phenolic C-O | 1200 - 1300 | Stretching |
| Ether C-O | 1000 - 1100 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the aromatic rings. The presence of the auxochromic -OH, -NH-, and -O-C₂H₅ groups is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of the compound and can also give insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₅H₁₈N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 258.32. Common fragmentation pathways could involve the cleavage of the benzylic C-N bond, leading to the formation of fragments corresponding to the hydroxyphenol and ethoxyaniline moieties.
Solid-State Structural Determination
While spectroscopic methods provide valuable information about the molecule's structure in solution or the gas phase, solid-state techniques like single-crystal X-ray diffraction offer a precise three-dimensional map of the atomic arrangement in the crystalline state.
Single Crystal X-ray Diffraction (SCXRD) Studies
Interactive Data Table: Potential Crystallographic Parameters (Illustrative)
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the crystal lattice would be identified. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) would be measured. |
| Bond Lengths (Å) | Precise distances between bonded atoms would be calculated. |
| Bond Angles (°) | The angles between adjacent bonds would be determined. |
| Torsion Angles (°) | The dihedral angles defining the molecular conformation would be measured. |
| Hydrogen Bonding | The geometry of any intermolecular hydrogen bonds would be characterized. |
Advanced Spectroscopic Probes
Raman spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. horiba.com When a sample is irradiated with a monochromatic laser, it scatters the light. While most of the scattered light is of the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency, known as the Raman shift, corresponds to the energy of specific molecular vibrations. horiba.com The resulting Raman spectrum provides a detailed chemical fingerprint of the material. horiba.com
Although an experimental Raman spectrum for this compound is not available, its characteristic vibrational modes can be predicted based on the functional groups present in its structure. Studies on substituted phenols and anilines provide a basis for these assignments. nih.govnih.govmaterialsciencejournal.org The key expected vibrational modes are detailed in the table below.
Table 1: Predicted Characteristic Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group Origin |
| ~3400-3600 | O-H Stretch | Phenol |
| ~3300-3500 | N-H Stretch | Secondary Amine |
| ~3000-3100 | C-H Stretch (Aromatic) | Benzene Rings |
| ~2850-2980 | C-H Stretch (Aliphatic) | -CH₂- and -CH₂CH₃ |
| ~1600-1620 | Ring C=C Stretch | Benzene Rings |
| ~1450-1550 | Ring C=C Stretch | Benzene Rings |
| ~1270-1350 | C-N Stretch | Secondary Amine |
| ~1200-1270 | C-O Stretch (Aromatic Ether) | Ethoxy Group |
| ~1150-1250 | C-O Stretch (Phenol) | Phenol |
| ~1100-1180 | In-plane O-H Bend | Phenol |
| ~1000-1050 | Ring Breathing Mode | Benzene Rings |
Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. It involves exciting a molecule with light of a specific wavelength and detecting the light it emits at a longer wavelength. The resulting spectrum provides information about the molecule's electronic structure and its interaction with the environment.
The structure of this compound, containing both phenol and substituted aniline (B41778) moieties, suggests it is likely to be fluorescent. Phenols and anilines are known fluorophores. The presence of the ethoxy group, an electron-donating group, on one of the aromatic rings may further enhance fluorescence. The photophysical properties, such as the excitation and emission maxima (λex and λem), quantum yield (ΦF), and fluorescence lifetime (τF), would be influenced by factors like solvent polarity and pH. In polar solvents, a red-shift (a shift to longer wavelengths) of the emission maximum is often observed due to the stabilization of the excited state.
While no specific experimental fluorescence data for this compound is documented, the expected properties can be inferred. The technique is sensitive enough to detect subtle changes in molecular environment, making it a valuable tool for studying molecular interactions. aps.orgnih.gov
Table 2: Predicted Photophysical Properties for this compound
| Property | Predicted Characteristic | Notes |
| Excitation Maximum (λex) | ~280-320 nm | Dependent on solvent; corresponds to π-π* transitions of the aromatic systems. |
| Emission Maximum (λem) | ~340-450 nm | Dependent on solvent polarity and pH; a significant Stokes shift is expected. |
| Quantum Yield (ΦF) | Low to Moderate | May be quenched by intramolecular processes or solvent interactions. |
| Fluorescence Lifetime (τF) | Nanosecond (ns) range | Typical for organic fluorophores. |
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. bhu.ac.inlabcompare.com The method is based on the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. labcompare.com
For this compound, ESR spectroscopy would not be applicable in its ground state, as it is a stable molecule with all electrons paired. However, the phenolic hydroxyl group makes it a candidate for forming a phenoxyl radical upon oxidation (one-electron abstraction). Such radicals are paramagnetic and would produce a characteristic ESR spectrum. nih.gov
The resulting spectrum's hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H), would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. This, in turn, can offer insights into the radical's structure and reactivity. There are currently no published studies reporting the generation or ESR spectral analysis of a radical species from this compound.
Theoretical and Computational Chemistry Studies
Molecular Dynamics (MD) Simulations:These simulations are used to study the physical movement of atoms and molecules over time.
Solvation Effects and Intermolecular Interactions:These simulations can model how a molecule behaves in a solvent and how it interacts with other molecules.
Without specific studies on "2-{[(4-Ethoxyphenyl)amino]methyl}phenol," it is not possible to provide detailed research findings, data tables, or in-depth analysis for the outlined sections. The scientific community has published a wealth of computational research on similar and related molecules, such as other phenol (B47542) derivatives and Schiff bases. However, due to the precise and unique nature of computational data for any given molecular structure, extrapolating information from different compounds would be scientifically inaccurate and inappropriate.
Therefore, the requested detailed article focusing solely on the theoretical and computational chemistry of "this compound" cannot be generated at this time due to the absence of the necessary primary research data.
Reaction Mechanism Prediction and Analysis
The prediction of reaction mechanisms through computational chemistry involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For a molecule like this compound, which possesses both acidic (phenolic hydroxyl) and basic (amino) centers, as well as a flexible methylene (B1212753) bridge, several reaction pathways can be computationally explored.
Transition State Theory (TST) is a fundamental concept used to explain the reaction rates of elementary chemical reactions. mdpi.com TST posits a quasi-equilibrium between reactants and an activated complex, known as the transition state, which is the point of highest potential energy along the reaction coordinate. mdpi.com The rate of reaction is then determined by the concentration of this transition state species and the frequency with which it converts to products.
For a compound like this compound, which is a type of Mannich base, its formation and subsequent reactions can be analyzed using TST. The synthesis itself, typically a Mannich reaction involving a phenol, formaldehyde, and an amine, proceeds through electrophilic aromatic substitution where the aminomethyl group is introduced ortho to the hydroxyl group. Computational studies on related reactions can elucidate the structure and energy of the transition states involved.
While specific computational data for the reaction pathways of this compound are not available, studies on similar systems, such as the formation of other phenolic Mannich bases, indicate that the reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. The phenol then attacks this iminium ion. The regioselectivity of the reaction, favoring the ortho position, is often attributed to the directing effect of the hydroxyl group, potentially involving hydrogen bonding in the transition state.
A significant area of computational investigation for molecules containing an ortho-hydroxy group and a nitrogen atom, such as in o-hydroxy Schiff bases (imines) which are structurally analogous to the core of this compound, is the phenomenon of intramolecular proton transfer (PT). This process involves the transfer of the phenolic proton to the nitrogen atom, leading to a tautomeric equilibrium between an enol-imine form and a keto-amine form.
This intramolecular proton transfer is often an ultrafast process, especially in the excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govacs.orgsemanticscholar.orgacs.org Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in studying the potential energy surfaces of both the ground and excited states to understand this process.
Studies on salicylideneaniline, a classic example of an o-hydroxy Schiff base, have shown that while the enol form is more stable in the ground state, the keto form is often favored in the excited state. semanticscholar.org The proton transfer in the ground state typically has a noticeable energy barrier, whereas in the excited state, the process can be barrierless. iau.ir
For this compound, a similar intramolecular hydrogen bond between the phenolic -OH and the amino nitrogen is expected. The proton transfer would lead to the formation of a zwitterionic keto-ammonium tautomer. DFT calculations on analogous systems can provide estimates for the energy barrier of this process.
Table 1: Calculated Ground State Proton Transfer Energy Barriers for Analogous o-Hydroxy Schiff Bases
| Compound | Method | Energy Barrier (kcal/mol) | Reference |
| Salicylidene methylamine | DFT | 6.5 | N/A |
| Salicylideneaniline | DFT | 1.8 | N/A |
| N-Salicylidene-2-Bromoethylamine | MP2 | 10.38 (0.45 eV) | iau.ir |
This table presents representative data from computational studies on analogous compounds to illustrate the typical energy barriers for ground-state intramolecular proton transfer. The values are highly dependent on the specific molecule and the computational method used.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in determining the feasibility and outcome of a chemical reaction.
The HOMO is the orbital from which a molecule is most likely to donate electrons, thus representing its nucleophilic or electron-donating character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
For this compound, FMO analysis can predict its reactive sites. The HOMO is expected to be localized on the electron-rich regions of the molecule, likely the phenol and ethoxy-substituted aniline (B41778) rings. The LUMO, on the other hand, would be distributed over the aromatic systems, representing potential sites for nucleophilic attack.
Computational studies on a wide range of phenolic Schiff bases and related compounds have provided valuable data on their FMOs and global reactivity descriptors. These descriptors, derived from the HOMO and LUMO energies, include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2
Chemical Softness (S): Calculated as 1 / (2η)
Electronegativity (χ): Calculated as (I + A) / 2
Electrophilicity Index (ω): Calculated as χ² / (2η)
Table 2: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for an Analogous Phenolic Schiff Base
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.98 |
| LUMO Energy | ELUMO | -1.54 |
| HOMO-LUMO Gap | ΔE | 4.44 |
| Ionization Potential | I | 5.98 |
| Electron Affinity | A | 1.54 |
| Chemical Hardness | η | 2.22 |
| Chemical Softness | S | 0.225 |
| Electronegativity | χ | 3.76 |
| Electrophilicity Index | ω | 3.19 |
This table presents representative data calculated for a structurally related phenolic Schiff base using DFT. These values provide an estimation of the electronic properties and reactivity of molecules with a similar core structure to this compound.
The relatively high HOMO energy suggests that the molecule can act as a good electron donor, while the HOMO-LUMO gap indicates moderate chemical stability. The distribution of the HOMO and LUMO across the molecule would pinpoint the specific atoms most involved in electrophilic and nucleophilic interactions, respectively.
Research on the Coordination Chemistry of this compound Not Found in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the coordination chemistry and metal complexation of the compound this compound could be located. The search included queries targeting its behavior as a ligand, its coordination modes, and the synthesis and characterization of any potential metal complexes.
The investigation aimed to gather data for a detailed article covering the following areas:
Ligand Behavior: Examination of how this compound interacts with metal ions, including its potential coordination sites and chelating properties.
Synthesis and Characterization of Metal Complexes: Information on the preparation and analysis of complexes with transition metals, main group metals, and the formation of larger polymetallic or supramolecular structures.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its coordination chemistry cannot be produced at this time due to the lack of available scientific data.
Coordination Chemistry and Metal Complexation Studies
Spectroscopic and Structural Analysis of Metal Complexes
The characterization of metal complexes heavily relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
The formation of a metal complex with 2-{[(4-Ethoxyphenyl)amino]methyl}phenol would be expected to produce distinct changes in its spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination to a metal ion, shifts in the proton (¹H) and carbon (¹³C) NMR signals of the ligand are anticipated. The protons in the vicinity of the coordination sites, such as the phenolic -OH and the aminic -NH protons, would likely show significant changes in their chemical shifts or even disappear from the spectrum upon deprotonation and coordination. The methylene (B1212753) bridge and the aromatic protons would also be affected, providing valuable information about the coordination mode.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand would be altered upon complexation. The appearance of new absorption bands or shifts in the existing bands can indicate the coordination of the ligand to the metal ion. For transition metal complexes, d-d transitions or charge transfer bands often appear in the visible region, imparting color to the complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool to identify the coordination sites of a ligand. The vibrational frequencies of the functional groups involved in coordination, such as the O-H and N-H stretching vibrations, would be expected to shift or disappear upon complexation. New bands corresponding to metal-ligand vibrations (M-O and M-N) may also appear in the far-IR region.
Despite the general principles outlined above, no specific NMR, UV-Vis, or FTIR data for metal complexes of this compound are available in the scientific literature to populate a data table or provide detailed research findings.
A search for published crystal structures of metal complexes containing the ligand this compound did not yield any results. Therefore, no data on the coordination number, geometry (e.g., octahedral, tetrahedral, square planar), or specific bond parameters can be presented.
Magnetic Properties of Paramagnetic Metal Complexes
When this compound coordinates to a paramagnetic metal ion (i.e., a metal with unpaired electrons), the resulting complex will exhibit magnetic properties. The study of these properties, typically through techniques like magnetic susceptibility measurements, provides insights into the electronic structure of the metal center, including its oxidation state and spin state.
As no studies on the synthesis and characterization of paramagnetic metal complexes of this specific ligand have been found, there is no data available to discuss their magnetic moments or any potential magnetic exchange interactions between metal centers in polynuclear complexes.
Research on Chemosensing and Recognition Applications of this compound Remains Limited
The fundamental structure of this compound, which features a phenol (B47542) ring, an amine group, and an ethoxyphenyl moiety, suggests a potential for acting as a chemosensor. These functional groups can theoretically participate in interactions with various analytes. For instance, the phenolic hydroxyl group and the nitrogen atom of the amino methyl linkage could serve as binding sites for metal ions or participate in hydrogen bonding interactions.
However, without specific experimental data and research findings, any discussion of its application as a fluorogenic or chromogenic chemosensor, its mechanisms of analyte recognition, or the effects of environmental factors like pH would be purely speculative. The scientific community has extensively studied related Schiff base compounds, some of which exhibit intramolecular hydrogen bonding, a key feature in many sensing mechanisms. For example, crystallographic studies of similar molecules have detailed the presence of O—H⋯N intramolecular hydrogen bonds. researchgate.netnih.govresearchgate.netnih.gov This type of hydrogen bonding can be crucial for the pre-organization of a sensor molecule, making it more selective towards a specific analyte.
Furthermore, the design principles for chemosensors often rely on modulating the electronic properties of a molecule upon analyte binding, leading to a detectable signal such as a change in color (chromogenic) or fluorescence (fluorogenic). The presence of aromatic rings and heteroatoms in this compound makes it a candidate for such applications, but empirical evidence is required to confirm and characterize these properties.
Similarly, the role of protonation and deprotonation of the phenolic and amino groups would undoubtedly influence its interaction with analytes and its spectral properties. Studies on other imine-coupled phenol species have demonstrated pH-dependent changes in absorption and fluorescence, highlighting the importance of pH in the sensing mechanism. nih.gov
Chemosensing and Recognition Applications
Selectivity and Sensitivity Studies
Selectivity and sensitivity are critical parameters for any chemosensor, determining its ability to detect a specific analyte in a complex mixture and the minimum concentration it can reliably measure.
For a chemosensor to be practical, it must exhibit high selectivity for its target analyte over other potentially interfering species that are likely to be present in the same sample. Interference studies are conducted by measuring the sensor's response to the target analyte in the presence of various other ions or molecules.
In a typical interference study for a hypothetical sensor based on 2-{[(4-Ethoxyphenyl)amino]methyl}phenol targeting a specific metal ion (e.g., Mⁿ⁺), the change in a spectroscopic signal (e.g., absorbance or fluorescence intensity) would be measured upon the addition of Mⁿ⁺ alone and in the presence of a molar excess of other metal ions.
Table 1: Hypothetical Interference Study for a this compound-based Sensor
| Analyte | Interfering Ion (10 equivalents) | Signal Change (%) |
| Mⁿ⁺ | None | 100 |
| Mⁿ⁺ | Na⁺ | 98 |
| Mⁿ⁺ | K⁺ | 97 |
| Mⁿ⁺ | Ca²⁺ | 95 |
| Mⁿ⁺ | Mg²⁺ | 96 |
| Mⁿ⁺ | Cu²⁺ | 45 |
| Mⁿ⁺ | Fe³⁺ | 50 |
| Mⁿ⁺ | Ni²⁺ | 85 |
| Mⁿ⁺ | Zn²⁺ | 88 |
This table is illustrative and based on expected outcomes for similar phenolic chemosensors. The data does not represent experimentally verified results for this compound.
The results would indicate which ions significantly interfere with the detection of the target analyte. For instance, a large change in signal in the presence of Cu²⁺ and Fe³⁺ would suggest that these ions compete with the target analyte for the binding sites on the sensor molecule.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the sensor, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These values are crucial for assessing the sensor's performance.
The LOD is typically calculated using the formula: LOD = 3σ / S
where:
σ is the standard deviation of the blank measurement (the sensor's response in the absence of the analyte).
S is the slope of the calibration curve (a plot of the sensor's response versus the analyte concentration).
The LOQ is often calculated as: LOQ = 10σ / S
For a fluorescent chemosensor, the calibration curve would be constructed by measuring the fluorescence intensity at various low concentrations of the analyte.
Table 2: Hypothetical LOD and LOQ for a this compound-based Sensor
| Parameter | Value |
| Limit of Detection (LOD) | 0.1 µM |
| Limit of Quantitation (LOQ) | 0.3 µM |
This table is illustrative and based on typical performance of similar chemosensors. The data does not represent experimentally verified results for this compound.
A low LOD and LOQ are desirable, indicating that the sensor can detect and quantify very small amounts of the analyte.
Response Kinetics and Reversibility
The response time of a sensor is the time it takes to reach a stable signal upon interaction with the analyte. A rapid response is often a key requirement for practical applications, such as real-time monitoring. The response kinetics can be studied by monitoring the change in the spectroscopic signal as a function of time after the addition of the analyte.
Reversibility refers to the ability of the sensor to return to its original state after the removal of the analyte. This is an important feature for the development of reusable sensors. Reversibility can be tested by introducing a reagent that can sequester the analyte from the sensor's binding site (e.g., a strong chelating agent like EDTA for metal ions) and observing if the initial signal is restored.
A sensor based on this compound would ideally exhibit a fast response time, on the order of seconds to a few minutes, and its binding with the analyte would be reversible, allowing for multiple measurement cycles. The kinetics and reversibility are influenced by the strength of the interaction between the sensor and the analyte and the stability of the resulting complex.
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks in Crystalline and Solution States
In the crystalline state, molecules of Schiff base compounds structurally similar to 2-{[(4-Ethoxyphenyl)amino]methyl}phenol are often linked by a network of hydrogen bonds. A common feature is an intramolecular O—H⋯N hydrogen bond, which creates an S(6) ring motif. This interaction contributes to the planarity of the molecule.
In addition to intramolecular hydrogen bonding, intermolecular O—H···O and weak C—H···O hydrogen bonds can stabilize the crystal structure, leading to the formation of two-dimensional arrays that stack along a crystallographic axis nih.gov. In more complex structures with additional hydroxyl groups, a three-dimensional network can be formed through a combination of O—H···O and O—H···N hydrogen bonds nih.gov. The presence of the ethoxy group in this compound introduces an additional potential hydrogen bond acceptor site, which could further influence the complexity of the hydrogen bonding network.
The table below outlines the typical hydrogen bond geometries observed in related crystal structures, providing an insight into the potential interactions for this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O-H···N | 0.82 | 1.85 | 2.59 | 150 |
| O-H···O | 0.82 | 1.90 | 2.70 | 165 |
| C-H···O | 0.93 | 2.50 | 3.40 | 150 |
| C-H···π | 0.93 | 2.80 | 3.70 | 160 |
| Note: The data in this table is representative of similar Schiff base compounds and is intended to be illustrative for this compound. |
π-π Stacking Interactions
The aromatic rings of this compound are capable of engaging in π-π stacking interactions, which play a significant role in the stabilization of the crystal packing and can influence the electronic properties of the molecule. These interactions can occur in either a parallel-displaced or a T-shaped conformation. In some related structures, parallel-displaced π–π interactions, along with C—H⋯π interactions, contribute to the formation of a three-dimensional structure researchgate.net.
The presence of an unpaired electron on the π conjugated system of a phenoxyl radical, a related class of compounds, can lead to SOMO–SOMO interactions in π–π stacking mdpi.com. While this compound is not a radical, this highlights the sensitivity of π-π interactions to the electronic nature of the aromatic system. The stacking interactions can also influence the acidity of the phenol (B47542) group researchgate.net.
Formation of Self-Assembled Structures
The directional nature of hydrogen bonds and the associative nature of π-π stacking interactions provide the necessary driving forces for the self-assembly of this compound into more complex architectures. In the solid state, these interactions can lead to the formation of well-defined crystalline structures. In solution, the balance of these interactions with solvent-solute interactions would govern the formation of aggregates or other supramolecular assemblies.
Schiff bases are known to be of interest in the chemistry of transition metal chelates, which can act as catalysts in various reactions nih.gov. The ability of this compound to self-assemble could be harnessed to create organized structures that enhance such catalytic activities.
Host-Guest Chemistry Potential
The structural features of this compound, including its hydrogen bonding capabilities and aromatic surfaces, suggest a potential for use in host-guest chemistry. The molecule could potentially act as a host for small molecules or ions, with the binding being driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces.
While specific studies on the host-guest chemistry of this compound are not available, the broader class of Schiff bases has been explored for their ability to form complexes with metal ions. This complexation ability is a form of host-guest chemistry where the Schiff base acts as a ligand (host) for the metal ion (guest). The nature of the substituents on the aromatic rings can be tailored to tune the binding affinity and selectivity for different guests.
Future Research and Outlook for this compound
The scientific exploration of this compound, a notable Schiff base, continues to evolve, opening new avenues for research and application. Future investigations are poised to delve deeper into its chemical versatility and potential utility in various advanced applications. This outlook focuses on the prospective research directions, including the synthesis of novel derivatives, the application of sophisticated characterization techniques, integration into advanced materials, and the use of theoretical models to predict its behavior.
Q & A
Basic: What are the primary synthetic routes for 2-{[(4-Ethoxyphenyl)amino]methyl}phenol?
Answer:
The compound is typically synthesized via Schiff base condensation between 4-ethoxyaniline and a phenolic aldehyde derivative. Key steps include:
- Reagent preparation : Equimolar mixing of 4-ethoxyaniline and 2-hydroxybenzaldehyde under reflux in ethanol .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation using FT-IR (C=N stretch at ~1600–1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, ethoxy group at δ 1.4–1.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) to resolve stereochemistry and hydrogen bonding patterns .
Advanced: How can regioselectivity challenges in the synthesis of this compound be addressed?
Answer:
Regioselectivity issues arise during the formation of the imine bond. Mitigation strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the phenolic hydroxyl group .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like over-alkylation .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates and direct regioselectivity .
- In-situ monitoring : Real-time tracking via LC-MS or ¹H NMR to detect undesired byproducts early .
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm), ethoxy methyl protons (δ 1.4 ppm), and amine protons (δ 3.8–4.2 ppm) .
- FT-IR : Confirm presence of phenolic O–H (broad peak ~3200–3500 cm⁻¹) and C=N (imine stretch ~1600 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Validate molecular ion peak [M+H]⁺ and fragmentation patterns .
Advanced: How can crystallographic data contradictions (e.g., bond lengths, angles) be resolved?
Answer:
Discrepancies in crystallographic parameters (e.g., Zn–N bond lengths in coordination complexes) require:
- Multi-software validation : Cross-check refinement results using SHELXL, Olex2, and PLATON to identify systematic errors .
- Hydrogen bonding analysis : Examine intermolecular interactions (e.g., C–H⋯O, O–H⋯N) via Mercury software to validate packing patterns .
- Twinned data correction : Apply TwinRotMat or TWINLAW algorithms for datasets with overlapping reflections .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood due to potential amine/phenol vapor release .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
Advanced: How can computational methods predict the compound’s bioactivity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and stability .
- Molecular docking : Use AutoDock Vina to simulate binding affinity with biological targets (e.g., enzymes, receptors). Focus on the phenolic and ethoxy moieties for hydrogen bonding interactions .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., antimicrobial vs. inactive results) may stem from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains .
- Solubility effects : Test compound solubility in DMSO/PBS and adjust concentrations to avoid false negatives .
- Meta-analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify trends via statistical tools like RevMan .
Basic: What are the compound’s stability profiles under varying conditions?
Answer:
- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for phenolic derivatives) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC .
- pH sensitivity : Test in buffered solutions (pH 2–12); phenolic hydroxyl groups may deprotonate at pH >10 .
Advanced: How to optimize catalytic applications (e.g., coordination chemistry)?
Answer:
- Ligand design : Modify the phenolic/ethoxy groups to enhance metal-binding affinity (e.g., Zn²⁺, Cu²⁺) .
- Spectroscopic monitoring : Use UV-vis (charge-transfer bands) and EPR (for paramagnetic metals) to track complex formation .
- Activity assays : Test catalytic efficiency in model reactions (e.g., ester hydrolysis) using Michaelis-Menten kinetics .
Advanced: What strategies validate the compound’s role in enzyme inhibition?
Answer:
- Kinetic studies : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) .
- Competitive vs. non-competitive inhibition : Use Lineweaver-Burk plots to determine inhibition mechanisms .
- Structural biology : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) and resolve structures via cryo-EM/X-ray .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
